molecular formula C18H23N3O4 B12179448 N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12179448
M. Wt: 345.4 g/mol
InChI Key: NXODECMUNLZSOC-UHFFFAOYSA-N
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Description

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropylcarbonyl group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopropylcarbonyl intermediate: This step involves the reaction of cyclopropylcarbonyl chloride with an appropriate amine to form the cyclopropylcarbonyl intermediate.

    Coupling with the pyrrolidine ring: The intermediate is then coupled with a pyrrolidine derivative under specific conditions, such as the presence of a base and a suitable solvent.

    Introduction of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halides (e.g., bromides, chlorides) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide: This compound shares a similar cyclopropylcarbonyl group but has an indole ring instead of a pyrrolidine ring.

    N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide analogs: These analogs may have different substituents on the phenyl or pyrrolidine rings.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H23N3O4/c1-25-15-6-4-14(5-7-15)21-11-13(10-16(21)22)18(24)20-9-8-19-17(23)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,23)(H,20,24)

InChI Key

NXODECMUNLZSOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3CC3

Origin of Product

United States

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